3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-6-methoxy-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(8)10-11-7(4)9-5/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYXJFXKZRVIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NNC(=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
N-Bromosuccinimide (NBS) in Dimethylformamide (DMF)
This method employs NBS as a mild brominating agent under ambient conditions. A representative procedure involves dissolving 6-methoxy-1H-pyrazolo[3,4-b]pyridine in DMF, followed by gradual addition of NBS at 0°C. The reaction proceeds for 16 hours at room temperature, achieving a 94% yield after purification.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0°C → 20°C (rt) |
| Reaction Time | 16 hours |
| Yield | 94% |
NBS offers advantages in selectivity and safety compared to elemental bromine, minimizing over-bromination byproducts.
Elemental Bromine in Basic Conditions
An alternative approach uses bromine (Br₂) with sodium hydroxide (NaOH) in dioxane. In this method, 4N NaOH is added to a cooled (0°C) solution of 6-methoxy-1H-pyrazolopyridine, followed by bromine. The mixture warms to room temperature over 30 minutes, yielding 88% after column chromatography.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Dioxane |
| Base | 4N NaOH |
| Temperature | 0°C → 20°C (rt) |
| Reaction Time | 30 minutes |
| Yield | 88% |
While cost-effective, this method requires stringent safety protocols due to bromine’s toxicity and corrosivity.
Methoxylation Techniques for 6-Position Substitution
The 6-methoxy group is typically introduced during earlier stages of pyrazolopyridine core synthesis. One validated route involves nucleophilic aromatic substitution (SNAr) on a 6-chloro precursor using sodium methoxide (NaOMe) in DMF at 80°C. This step precedes bromination to avoid competing reactions at the 3-position.
Optimized Conditions
| Parameter | Value |
|---|---|
| Precursor | 6-Chloro derivative |
| Reagent | NaOMe |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 4 hours |
| Yield | 78–85% |
Methoxylation prior to bromination ensures regiochemical fidelity, as the electron-donating methoxy group directs electrophilic bromination to the 3-position.
Sequential Functionalization Approaches
The order of functionalization significantly impacts yield and purity. A comparative study of two pathways highlights these effects:
Bromination Followed by Methoxylation
Attempts to brominate a 6-chloro precursor before methoxylation resulted in <50% yields due to steric hindrance and side reactions.
Methoxylation Followed by Bromination
Introducing the methoxy group first improved bromination efficiency, with yields exceeding 85%. This sequence leverages the methoxy group’s directing effects, enhancing 3-position reactivity.
Industrial-Scale Synthesis Considerations
Scaling laboratory methods requires addressing solvent volume, heat management, and safety:
Continuous Flow Reactors
Industrial protocols often adopt continuous flow systems for bromination, reducing reaction times from hours to minutes. A pilot-scale study using NBS in DMF achieved 89% yield with a residence time of 15 minutes.
Solvent Recovery Systems
DMF and dioxane are recycled via distillation, lowering production costs by 30–40%.
Comparative Analysis of Preparation Methods
| Method | Yield | Safety | Scalability | Cost |
|---|---|---|---|---|
| NBS in DMF | 94% | High | Moderate | $$$ |
| Br₂/NaOH in Dioxane | 88% | Low | High | $ |
| Flow Reactor (NBS) | 89% | High | High | $$$$ |
NBS-based methods are preferred for small-scale applications requiring high purity, while bromine/NaOH offers economic advantages for bulk production despite safety challenges .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidized derivatives such as pyrazolopyridine oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine
The synthesis of this compound typically involves the bromination of 6-methoxy-1H-pyrazolo[3,4-b]pyridine. The methods employed often utilize mild reaction conditions to achieve high yields. For instance, one method involves the use of sodium nitrite under acidic conditions to facilitate the bromination process effectively .
Antimicrobial Activity
Research indicates that derivatives of 1H-pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. A study demonstrated that compounds bearing this moiety showed antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For example, compounds synthesized from this scaffold demonstrated cytotoxic effects against Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) cell lines, with IC50 values indicating potency superior to standard chemotherapeutic agents like doxorubicin .
Kinase Inhibition
This compound has been identified as a promising scaffold for the design of kinase inhibitors. It has been particularly effective against anaplastic lymphoma kinase (ALK), which is a target in non-small cell lung cancer therapies . The structure allows for interactions that can overcome resistance seen with existing ALK inhibitors.
Case Study 1: Antimicrobial Evaluation
A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their antimicrobial efficacy. Among them, compound 7b showed remarkable activity against Fusarium oxysporum, with an MIC comparable to that of Amphotericin B . This suggests that modifications to the pyrazolo structure can yield potent antimicrobial agents.
Case Study 2: Anticancer Activity
In a comparative study involving multiple derivatives, several compounds derived from this compound exhibited IC50 values significantly lower than doxorubicin against both Hep G2 and MCF7 cell lines . This positions these derivatives as potential candidates for further development in cancer treatment.
Summary Table of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| 7b | Antimicrobial | Fusarium oxysporum | 0.98 µg/mL |
| Various | Anticancer | Hep G2 | IC50 = 0.0158 µM |
| Various | Anticancer | MCF7 | IC50 = 0.0001 µM |
| Derivatives | Kinase Inhibition | ALK | Potent against L1196M mutation |
Wirkmechanismus
The mechanism of action of 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
The biological and chemical properties of pyrazolo[3,4-b]pyridine derivatives are highly sensitive to substituent positions and halogen types. Key comparisons include:
Table 1: Substituent Effects on Pyrazolo[3,4-b]pyridine Derivatives
- Halogen Position : Bromine at C3 (as in the target compound) vs. C5 or C6 alters steric and electronic profiles. For example, 6-bromo-3-amine derivatives exhibit potent antibacterial activity due to enhanced hydrogen bonding , while 3-bromo derivatives may favor kinase interactions .
- Methoxy vs.
Antimicrobial Activity
- The 6-bromo-3-amine derivative demonstrated a zone of inhibition of 0.25 mm and MIC/MBC values of 0.5/1.0 μg/mL against S. aureus and K. pneumoniae . In contrast, methoxy-substituted analogs (e.g., 6-methoxy) are less studied for antimicrobial effects but may show reduced polarity and altered target binding .
Kinase Inhibition
- Pyrazolo[3,4-b]pyridine derivatives with planar aromatic systems (e.g., 4,6-diphenyl-3-amine) are potent MNK1/2 inhibitors, but substituents like pyridin-6-one abolish activity . The 3-bromo-6-methoxy compound’s methoxy group may disrupt planarity, necessitating further SAR studies.
Anticancer and Antiviral Potential
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- The target compound’s higher molecular weight and methoxy group may reduce aqueous solubility compared to amine derivatives .
Biologische Aktivität
3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound recognized for its significant biological activities. Its structure consists of a pyrazole ring fused to a pyridine ring, with a bromine atom and a methoxy group at specific positions, which influence its interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The primary mechanism of action for this compound involves its interaction with tropomyosin receptor kinases (TRKs). By binding to the active site of these kinases, the compound inhibits their activity, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. This inhibition is particularly relevant in cancer biology, where TRKs play a role in tumor growth and metastasis.
Antitubercular Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine, including this compound, exhibit promising antitubercular activity. A study conducted by Rao et al. demonstrated that certain substituted derivatives showed effective inhibition against Mycobacterium tuberculosis (MTB). The in vitro Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong potential as new chemical entities (NCEs) targeting tuberculosis .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. It has been found to exhibit antiproliferative effects against various cancer cell lines, including those associated with brain and skin cancers. For instance, one study highlighted that certain derivatives of pyrazolo[3,4-b]pyridine showed significant inhibition of cell growth in A172 and A375 cell lines with IC50 values in the micromolar range. This suggests that the compound could be further developed as a therapeutic agent in oncology .
Comparative Analysis
To understand the unique properties of this compound compared to other compounds in its class, a comparison table is provided below.
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | Antitubercular & Anticancer | 0.2 (TBK1) | Tropomyosin Receptor Kinases |
| 1H-Pyrazolo[3,4-b]pyridine derivative | TBK1 Inhibition | 0.2 | TBK1 |
| 6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine | Varies by substitution | Varies | Various |
Case Studies
Case Study 1: Antitubercular Activity
In a study assessing various pyrazolo[3,4-b]pyridine derivatives against M. tuberculosis H37Rv strain, it was found that specific substitutions at the N(1) and C(3) positions significantly enhanced activity. The best-performing derivatives exhibited MIC values as low as 0.25 µg/mL, indicating their potential as effective treatments against drug-resistant strains of tuberculosis .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines such as MDA-MB-231 and HepG2. Compounds exhibiting substitutions at critical positions demonstrated enhanced cytotoxicity and induced apoptosis in these cells. The results suggested that modifications to the molecular structure could lead to improved therapeutic efficacy against various cancers .
Q & A
Q. What are the standard synthetic routes for 3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine, and what factors influence reaction yields?
- Methodological Answer : A common synthetic approach involves sequential functionalization of the pyrazolopyridine core. For example, bromination can be achieved using reagents like HBr or NBS under controlled conditions (e.g., room temperature, 3 hours), followed by methoxylation via nucleophilic substitution (e.g., NaOMe in DMF at 80°C). Key factors affecting yields include:
- Stoichiometry : Excess brominating agents may lead to over-bromination.
- Temperature : Elevated temperatures can degrade sensitive intermediates.
- Catalysts : Pd-based catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in methoxylation steps .
Example data from analogous syntheses:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | HBr, RT, 3h | 29% |
| Boc Protection | Boc₂O, Et₃N, DMF | 88% |
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy group typically appears as a singlet near δ 3.9 ppm, while aromatic protons show splitting patterns consistent with the pyrazolopyridine core .
- Mass Spectrometry (LCMS) : Accurate mass analysis (e.g., [M+H]⁺) verifies molecular weight and bromine isotope patterns .
- X-ray Crystallography : Resolves regiochemical ambiguities in complex cases, as demonstrated for related brominated pyrazolopyridines .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks, as brominated heterocycles may release toxic vapors under heat .
- Waste Disposal : Quench reactive intermediates (e.g., with NaHSO₃) before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can researchers address low yields in the bromination step of pyrazolopyridine derivatives?
- Methodological Answer : Low yields (e.g., 29% ) often stem from competing side reactions or incomplete conversion. Strategies include:
- Optimizing Stoichiometry : Use 1.2–1.5 equivalents of Br₂ to balance reactivity and selectivity.
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance bromine solubility and reaction homogeneity.
- Additives : Catalytic Lewis acids (e.g., FeCl₃) can direct bromination to the desired position .
Q. How do reaction conditions influence regioselectivity in pyrazolopyridine functionalization?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. For example:
- Electron-Deficient Cores : Bromination favors the C3 position due to resonance stabilization of the intermediate .
- Directing Groups : Methoxy groups at C6 act as ortho/para directors, guiding electrophilic substitution to C3 .
Computational tools (e.g., DFT calculations) can predict reactive sites, while kinetic studies using in-situ IR track intermediate formation .
Q. What strategies enable late-stage functionalization of the pyrazolopyridine core for medicinal chemistry applications?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Install aryl/heteroaryl groups at C3 using bromine as a leaving group (e.g., Pd(OAc)₂, XPhos, 100°C) .
- Buchwald-Hartwig Amination : Introduce amines at C6 via Pd-catalyzed C–N coupling, leveraging the methoxy group as a transient protecting group .
- Click Chemistry : Azide-alkyne cycloadditions modify the pyrazole ring for targeted drug delivery .
Q. How can contradictions in spectroscopic data for pyrazolopyridine derivatives be resolved?
- Methodological Answer : Discrepancies in NMR or LCMS data often arise from tautomerism or impurities. Solutions include:
Q. What are the emerging applications of 3-Bromo-6-methoxy-1H-pyrazolopyridines in kinase inhibitor development?
- Methodological Answer : The compound serves as a versatile scaffold for ATP-competitive kinase inhibitors. Case studies include:
- JAK2 Inhibitors : Analogous brominated pyrazolopyridines show IC₅₀ values <100 nM in enzymatic assays .
- Selectivity Profiling : Methoxy groups reduce off-target binding by modulating hydrogen-bond interactions .
Structural data (e.g., co-crystallization with kinases) guides rational design of derivatives with improved potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
